2-[(3S)-6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid, also known as Fasiglifam (TAK-875), is a synthetic organic compound that has gained significant attention in scientific research for its role as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] This receptor is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. [] Fasiglifam belongs to the class of dihydrobenzofuran derivatives. [] Its discovery and development stemmed from the need for a safe and effective antidiabetic drug with a reduced risk of hypoglycemia. []
The synthesis of rac-TAK-875 involves several key steps that utilize advanced organic chemistry techniques. The initial step typically includes the formation of a dihydrobenzofuran derivative, followed by the introduction of various functional groups to enhance its pharmacological properties.
Rac-TAK-875 features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
Rac-TAK-875 undergoes various chemical reactions that are pivotal for its pharmacological activity:
The mechanism of action of rac-TAK-875 primarily involves its role as an agonist for the G protein-coupled receptor 40:
Rac-TAK-875 possesses several notable physical and chemical properties:
Rac-TAK-875 has significant applications in scientific research and clinical settings:
rac-TAK-875, chemically designated as 2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid, is the racemic mixture of the selective GPR40 (FFAR1) agonist TAK-875 (fasiglifam). The compound has a molecular formula of C₂₉H₃₂O₇S and a molecular weight of 524.625 g/mol. Its CAS Registry Number is 1390641-84-5, distinguishing it from the enantiopure (S)-TAK-875 (CAS# 1000413-72-8). Key chemical identifiers include:
The racemic form contains equal proportions of (R)- and (S)-enantiomers, enabling comparative studies on stereoselective activity [3] [5] [6].
Table 1: Chemical Profile of rac-TAK-875
Property | Value |
---|---|
CAS Registry Number | 1390641-84-5 |
Molecular Formula | C₂₉H₃₂O₇S |
Exact Mass | 524.625 g/mol |
XLogP3 | 4.9 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 99.4 Ų |
rac-TAK-875 emerged during investigations into Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists for type 2 diabetes (T2DM). Unlike sulfonylureas (e.g., glimepiride), which risk hypoglycemia by insulin-independent mechanisms, FFAR1 agonists enhance insulin secretion glucose-dependently. The enantiopure (S)-TAK-875 (fasiglifam) advanced to Phase 3 trials after a 2012 Phase 2 study demonstrated efficacy:
Despite promising glucose-dependent insulin secretion, fasiglifam’s development halted due to hepatotoxicity concerns unrelated to the racemate. rac-TAK-875 persists as a research tool for mechanistic studies [5] [6].
Table 2: Key Clinical Outcomes of TAK-875 (Phase 2 Trial)
Parameter | Placebo | TAK-875 (50 mg) | Glimepiride (4 mg) |
---|---|---|---|
HbA1c Reduction (%) | -0.13 | -1.12* | -1.05* |
Hypoglycemia Rate | 3% | 2% | 19%* |
p < 0.0001 vs. placebo |
The synthesis and study of rac-TAK-875 serve three primary objectives in diabetes research:
Thus, rac-TAK-875 remains vital for elucidating FFAR1 signaling without clinical translation intent.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1